3-Acetamido-5-boronobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

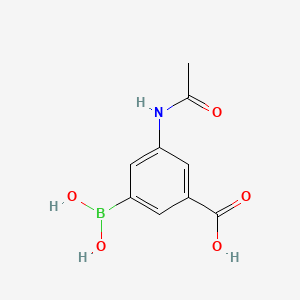

3-Acetamido-5-boronobenzoic acid is an organic compound with the molecular formula C9H10BNO5 It is a derivative of benzoic acid, featuring an acetamido group at the third position and a borono group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-boronobenzoic acid typically involves the following steps:

Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the meta position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.

Borylation: Finally, the borono group is introduced through a borylation reaction using a boronic acid derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-5-boronobenzoic acid undergoes various chemical reactions, including:

Oxidation: The borono group can be oxidized to form boronic acid derivatives.

Reduction: The acetamido group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in substitution reactions, where the acetamido or borono groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

Substitution: Halogenating agents or nucleophiles.

Major Products:

Oxidation: Boronic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Acetamido-5-boronobenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-acetamido-5-boronobenzoic acid involves its interaction with specific molecular targets. The borono group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The acetamido group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

- 3-Acetamido-5-carboxybenzeneboronic acid

- 3-Acetamido-5-chlorophenylboronic acid pinacol ester

- 3-Acetamido-5-carboxyphenylboronic acid

Comparison: 3-Acetamido-5-boronobenzoic acid is unique due to the presence of both acetamido and borono groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.

Biological Activity

3-Acetamido-5-boronobenzoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure that includes a boronic acid moiety, which is known for its ability to form reversible covalent complexes with proteins. This property is crucial in understanding its biological interactions and potential therapeutic uses.

Chemical Formula : C₉H₁₀BNO₅

Molecular Weight : 213.09 g/mol

CAS Number : 108749-15-1

The biological activity of this compound primarily involves its interaction with various enzymes and proteins:

- Enzyme Inhibition : The compound has been investigated for its role as a biochemical probe in enzyme inhibition studies. The boronic acid group facilitates the formation of covalent bonds with serine residues in the active sites of serine proteases, which may lead to inhibition of these enzymes .

- Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition : Recent studies have indicated that compounds similar to this compound can inhibit PDEs, leading to increased levels of cyclic adenosine monophosphate (cAMP) in Trypanosoma brucei, a protozoan parasite responsible for African sleeping sickness. The elevation of cAMP disrupts cellular organization and division in these parasites, showcasing potential antitrypanosomal activity .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Antitrypanosomal Activity : A study highlighted the effects of compounds similar to this compound on T. brucei. The compound was shown to increase intracellular cAMP levels significantly, leading to severe defects in cell division and morphology at concentrations around 10 μM . This suggests a promising pathway for developing treatments against trypanosomiasis.

- Anticancer Properties : Research has indicated that derivatives of boronic acids, including this compound, exhibit enhanced selective toxicity toward breast cancer cells compared to their non-boronated counterparts. This property stems from their ability to interfere with cancer cell metabolism and proliferation pathways .

- Enzyme Activity Assessment : In vitro studies demonstrated that the compound exhibits significant enzyme inhibition properties, impacting key metabolic enzymes involved in various physiological processes. For instance, the compound's inhibitory effects on butyrylcholinesterase suggest potential applications in neurodegenerative disease management .

Properties

IUPAC Name |

3-acetamido-5-boronobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4,15-16H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYOFLNJWCEEBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)NC(=O)C)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657153 |

Source

|

| Record name | 3-Acetamido-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108749-15-1 |

Source

|

| Record name | 3-Acetamido-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.